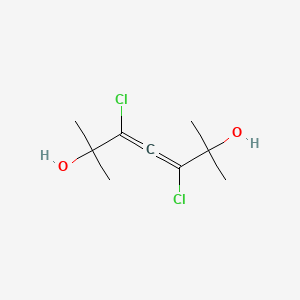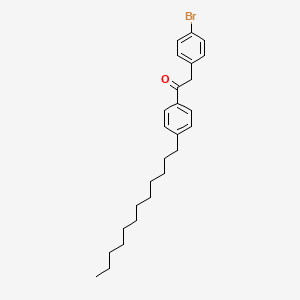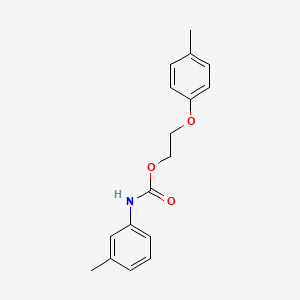![molecular formula C25H32N4O2 B14516295 1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine CAS No. 62665-13-8](/img/structure/B14516295.png)
1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is a complex organic compound characterized by the presence of a nitrophenyl group attached to a benzene ring, which is further connected to three pyrrolidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine typically involves multi-step organic reactions. One common approach is the nitration of a benzene derivative followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine rings may interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trinitrobenzene: A compound with three nitro groups attached to a benzene ring, known for its explosive properties.
1,3,5-Triphenylbenzene: A compound with three phenyl groups attached to a benzene ring, used in materials science.
Uniqueness
1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is unique due to the combination of nitrophenyl and pyrrolidine groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
62665-13-8 |
|---|---|
Fórmula molecular |
C25H32N4O2 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1-[4-[(4-nitrophenyl)methyl]-3,5-dipyrrolidin-1-ylphenyl]pyrrolidine |
InChI |
InChI=1S/C25H32N4O2/c30-29(31)21-9-7-20(8-10-21)17-23-24(27-13-3-4-14-27)18-22(26-11-1-2-12-26)19-25(23)28-15-5-6-16-28/h7-10,18-19H,1-6,11-17H2 |
Clave InChI |
YPLAVMNLTFBAQX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC(=C(C(=C2)N3CCCC3)CC4=CC=C(C=C4)[N+](=O)[O-])N5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)

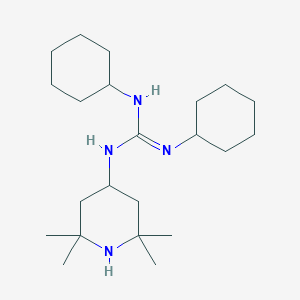
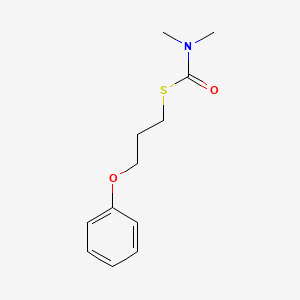



![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)

